molecular formula C14H14FN5S B1521163 1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine CAS No. 1193387-25-5

1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine

Cat. No.: B1521163
CAS No.: 1193387-25-5
M. Wt: 303.36 g/mol
InChI Key: JPENIWLPUUKNCM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine involves several steps. One common method includes the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of diethylene glycol monomethyl ether under microwave irradiation . The reaction is carried out at a power of 800W for 3 minutes, followed by cooling and solvent recovery . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) in certain cancer cell lines . The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting cell proliferation .

Comparison with Similar Compounds

1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine can be compared with other imidazo[2,1-b][1,3,4]thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific fluorophenyl group, which may contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

6-(4-fluorophenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5S/c15-11-3-1-10(2-4-11)12-9-20-13(17-12)21-14(18-20)19-7-5-16-6-8-19/h1-4,9,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPENIWLPUUKNCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN3C=C(N=C3S2)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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